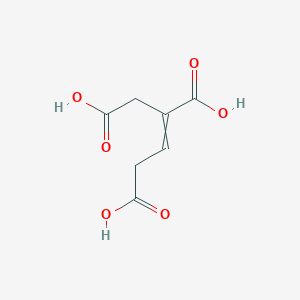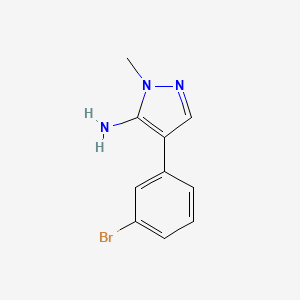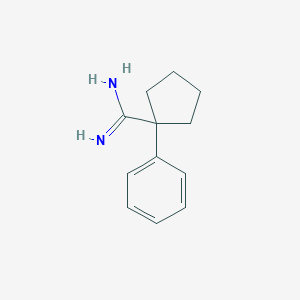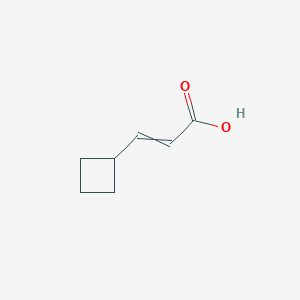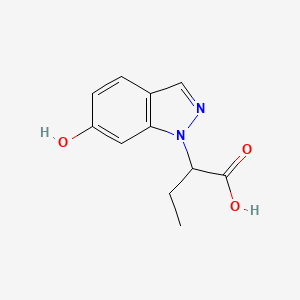
2-(6-Hydroxy-1H-indazol-1-yl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-Hydroxy-1H-indazol-1-yl)butanoic acid is a chemical compound with the molecular formula C11H12N2O3. It belongs to the class of indazole derivatives, which are known for their diverse biological activities and potential therapeutic applications . This compound features a hydroxy group attached to the indazole ring, which can influence its chemical reactivity and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Hydroxy-1H-indazol-1-yl)butanoic acid typically involves the formation of the indazole ring followed by the introduction of the butanoic acid side chain. One common method includes the cyclization of appropriate precursors under acidic or basic conditions to form the indazole core. Subsequent functionalization steps introduce the hydroxy group and the butanoic acid moiety .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize catalytic processes and controlled reaction conditions to minimize by-products and enhance efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2-(6-Hydroxy-1H-indazol-1-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxy group to a hydrogen atom, forming a deoxygenated product.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or other electrophiles .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Applications De Recherche Scientifique
2-(6-Hydroxy-1H-indazol-1-yl)butanoic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(6-Hydroxy-1H-indazol-1-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and the indazole ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indazole structure but different functional groups.
Imidazole derivatives: Compounds with a similar heterocyclic structure but different nitrogen positioning and functional groups.
Uniqueness
2-(6-Hydroxy-1H-indazol-1-yl)butanoic acid is unique due to its specific combination of the hydroxy group and the butanoic acid side chain attached to the indazole ring. This unique structure imparts distinct chemical reactivity and biological properties, making it valuable for various scientific and industrial applications .
Propriétés
Numéro CAS |
1357945-77-7 |
|---|---|
Formule moléculaire |
C11H12N2O3 |
Poids moléculaire |
220.22 g/mol |
Nom IUPAC |
2-(6-hydroxyindazol-1-yl)butanoic acid |
InChI |
InChI=1S/C11H12N2O3/c1-2-9(11(15)16)13-10-5-8(14)4-3-7(10)6-12-13/h3-6,9,14H,2H2,1H3,(H,15,16) |
Clé InChI |
OSRFOKIQBTXHPS-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(=O)O)N1C2=C(C=CC(=C2)O)C=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2S)-2-(hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B12439465.png)
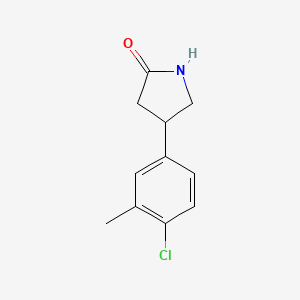
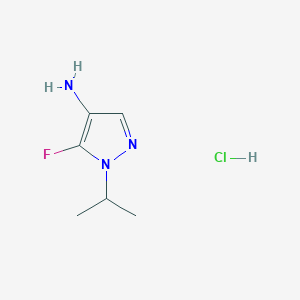
![3-[4-cyano-3-(3-{[1-(2,3-dihydro-1H-inden-2-yl)-2-methylpropan-2-yl]amino}-2-hydroxypropoxy)phenyl]propanoic acid](/img/structure/B12439483.png)
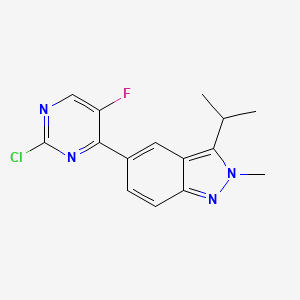

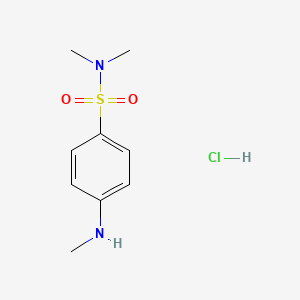
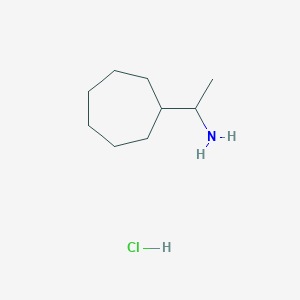
![4-Amino-2-{[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B12439510.png)

